molecular formula C18H21N3O2 B5853968 (3-METHOXYPHENYL)[4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE

(3-METHOXYPHENYL)[4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE

Cat. No.: B5853968
M. Wt: 311.4 g/mol
InChI Key: LXLDURHWKSDTJS-UHFFFAOYSA-N
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Description

(3-METHOXYPHENYL)[4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE is a piperazine-based compound featuring a 3-methoxyphenyl ketone moiety and a pyridylmethyl substituent on the piperazine ring. Its structural uniqueness lies in the combination of a methoxy-substituted aromatic ring and a pyridine-containing side chain, which may influence solubility, bioavailability, and binding affinity compared to related analogs .

Properties

IUPAC Name

(3-methoxyphenyl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-23-17-4-2-3-16(13-17)18(22)21-11-9-20(10-12-21)14-15-5-7-19-8-6-15/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLDURHWKSDTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-METHOXYPHENYL)[4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE typically involves the reaction of 3-methoxybenzoyl chloride with 4-(4-pyridylmethyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-METHOXYPHENYL)[4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (3-hydroxyphenyl)[4-(4-pyridylmethyl)piperazino]methanone.

    Reduction: Formation of (3-methoxyphenyl)[4-(4-pyridylmethyl)piperazino]methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-METHOXYPHENYL)[4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-METHOXYPHENYL)[4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Piperazine vs. Piperidine/Pyridazinone Backbones: The target compound retains a piperazine ring, which is replaced by a piperidine group in the pyridazinone analog . Piperazine derivatives often exhibit enhanced flexibility and hydrogen-bonding capacity compared to piperidine-based structures.

Aromatic Substituents: The 3-methoxyphenyl group in the target compound contrasts with the 4-methoxyphenyl in the fluorophenyl analog and the 4-methoxyphenoxy group in the pyridazinone derivative . The position of the methoxy group influences electronic effects and steric interactions.

Pharmacological Implications (Inferred)

While direct pharmacological data for the target compound are unavailable, comparisons with analogs suggest:

  • Receptor Selectivity: The pyridylmethyl group may enhance affinity for nicotinic acetylcholine receptors (nAChRs) or histamine receptors, as seen in related piperazine derivatives. In contrast, the fluorophenyl-azetidinone compound could target serotonin receptors (e.g., 5-HT1A) due to structural similarity to known ligands.
  • Metabolic Stability: The methoxy group in all three compounds may improve metabolic stability by reducing oxidative degradation.
  • Solubility: The pyridylmethyl group in the target compound may confer better aqueous solubility compared to the fluorophenyl and pyridazinone analogs, which contain more hydrophobic substituents .

Research Findings and Limitations

  • Evidence Gaps: No direct pharmacological or kinetic data for (3-METHOXYPHENYL)[4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE are provided in the evidence. Comparisons rely on structural analogs and general piperazine pharmacology.
  • Synthetic Challenges: The pyridylmethyl-piperazine linkage in the target compound may pose synthetic hurdles compared to the fluorophenyl-azetidinone and pyridazinone derivatives, which use more conventional coupling strategies .

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